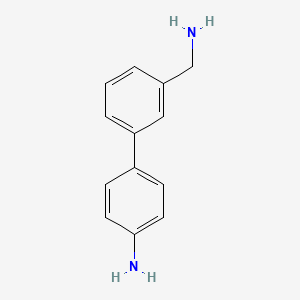

3'-Aminomethyl-biphenyl-4-ylamine

Description

3'-Aminomethyl-biphenyl-4-ylamine is a biphenyl derivative featuring an aminomethyl (-CH₂NH₂) group at the 3' position and a primary amine (-NH₂) at the 4-position of the biphenyl scaffold.

The compound’s molecular formula is inferred as C₁₃H₁₄N₂ (molecular weight: 198.27 g/mol), distinguishing it from simpler biphenylamines like 4-aminobiphenyl (C₁₂H₁₁N, MW: 169.23 g/mol) .

Properties

IUPAC Name |

4-[3-(aminomethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZJBYWVQRNGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362751 | |

| Record name | 3'-AMINOMETHYL-BIPHENYL-4-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828928-23-0 | |

| Record name | 3'-AMINOMETHYL-BIPHENYL-4-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Aminomethyl-biphenyl-4-ylamine typically involves the reaction of biphenyl derivatives with suitable aminating agents. One common method is the reductive amination of 3’-formyl-biphenyl-4-ylamine using a reducing agent such as sodium borohydride in the presence of an amine source . The reaction is usually carried out in a solvent like ethanol or methanol under mild conditions.

Industrial Production Methods

Industrial production methods for 3’-Aminomethyl-biphenyl-4-ylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3’-Aminomethyl-biphenyl-4-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Amines, hydrocarbons

Substitution: Substituted biphenyl derivatives

Scientific Research Applications

3’-Aminomethyl-biphenyl-4-ylamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Aminomethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Biphenylamine Derivatives

Impact of Substituents on Properties

- Electron-Donating Groups (e.g., -CH₂NH₂, -NH₂): Increase solubility in polar solvents and nucleophilicity, favoring reactions like acylation or Schiff base formation. For example, 3'-aminomethyl derivatives may exhibit superior reactivity in peptide coupling compared to 4-aminobiphenyl .

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance stability against oxidation but reduce solubility. 3'-Chloro derivatives are preferred in agrochemicals for their resistance to metabolic degradation .

- Bulkier Groups (e.g., -OCH₂C₆H₅) : Improve thermal stability in polymers but may sterically hinder reactions .

Biological Activity

3'-Aminomethyl-biphenyl-4-ylamine, a compound with the chemical structure characterized by a biphenyl moiety and an amino group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 828928-23-0

- Molecular Formula : C13H14N2

- Molecular Weight : 198.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amine group facilitates hydrogen bonding with receptor sites, enhancing its potential as a pharmacophore.

Key Mechanisms:

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, which can be beneficial in conditions like diabetes.

- Cellular Uptake : The biphenyl structure may enhance lipophilicity, allowing better penetration through cell membranes.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating its effects on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antidiabetic Properties

The compound has also been assessed for its antidiabetic properties by measuring its ability to inhibit key enzymes involved in glucose metabolism:

| Enzyme | Inhibition (%) at 100 µM | Methodology |

|---|---|---|

| α-Amylase | 45 | Spectrophotometric assay |

| α-Glucosidase | 50 | Colorimetric assay |

| Dipeptidyl Peptidase IV (DPP-IV) | 60 | Enzyme-linked immunosorbent assay |

These findings indicate that the compound may help regulate blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Case Studies and Research Findings

- Cytotoxicity Assays : A series of experiments were conducted using the MTT assay to determine the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.

- In Vivo Studies : Animal models treated with the compound showed an improvement in glucose tolerance tests, suggesting its potential utility in managing diabetes.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles revealed favorable characteristics for oral bioavailability, making it a candidate for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.